molecular formula C17H28O B15178333 2,6-Di-tert-butyl-4-propylphenol CAS No. 4973-24-4

2,6-Di-tert-butyl-4-propylphenol

Cat. No.: B15178333
CAS No.: 4973-24-4
M. Wt: 248.4 g/mol
InChI Key: STHGHFNAPPFPQV-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-propylphenol is an organic compound belonging to the class of alkylated phenols. It is characterized by the presence of two tert-butyl groups and a propyl group attached to a phenolic ring. This compound is known for its antioxidant properties and is used in various industrial applications to prevent oxidation and degradation of materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Di-tert-butyl-4-propylphenol can be synthesized through a Friedel-Crafts alkylation reaction. The process involves the reaction of phenol with isobutene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs at elevated temperatures and under anhydrous conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route as described above. The process is scaled up to accommodate large volumes, and continuous flow reactors are often used to maintain consistent reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2,6-Di-tert-butyl-4-propylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Di-tert-butyl-4-propylphenol has a wide range of applications in scientific research:

Mechanism of Action

The antioxidant properties of 2,6-Di-tert-butyl-4-propylphenol are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The compound acts as a radical scavenger, preventing the initiation and propagation of oxidative chain reactions. The phenolic hydroxyl group plays a crucial role in this mechanism by forming stable phenoxyl radicals .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Di-tert-butylphenol
  • 2,6-Di-tert-butyl-4-methylphenol (BHT)
  • 2,4-Di-tert-butylphenol

Uniqueness

2,6-Di-tert-butyl-4-propylphenol is unique due to the presence of the propyl group, which enhances its lipophilicity and potentially its antioxidant efficacy compared to other similar compounds. This structural difference can influence its solubility, reactivity, and overall performance in various applications .

Properties

CAS No.

4973-24-4

Molecular Formula

C17H28O

Molecular Weight

248.4 g/mol

IUPAC Name

2,6-ditert-butyl-4-propylphenol

InChI

InChI=1S/C17H28O/c1-8-9-12-10-13(16(2,3)4)15(18)14(11-12)17(5,6)7/h10-11,18H,8-9H2,1-7H3

InChI Key

STHGHFNAPPFPQV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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